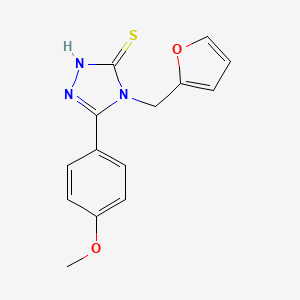

4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

4-(Furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a 4-methoxyphenyl moiety. The thiol (-SH) group at position 3 enhances reactivity, enabling derivatization (e.g., S-alkylation, Schiff base formation) for pharmacological optimization. This compound is of interest due to its structural versatility, which allows for tuning of electronic, steric, and solubility properties for targeted biological activities .

Properties

IUPAC Name |

4-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-18-11-6-4-10(5-7-11)13-15-16-14(20)17(13)9-12-3-2-8-19-12/h2-8H,9H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZVMVPVSOFDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the furan ring and subsequent functionalization. One common synthetic route includes the following steps:

Furan Derivative Synthesis: : The furan ring can be synthesized from furfural or furfuryl alcohol through cyclization reactions.

Formation of the Triazole Core: : The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.

Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced through a substitution reaction with 4-methoxyphenyl hydrazine.

Thiol Group Addition: : The thiol group is introduced through a thiolation reaction using appropriate reagents such as thiourea or thiolates.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the reactions. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:

Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: : The compound can be reduced to form a thiolate anion.

Substitution: : The methoxyphenyl group can undergo electrophilic substitution reactions.

Nucleophilic Addition: : The triazole ring can react with nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) are commonly used for oxidation reactions.

Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.

Substitution: : Electrophiles such as bromine (Br₂) or acyl chlorides can be used for substitution reactions.

Nucleophilic Addition: : Nucleophiles such as amines or alcohols can react with the triazole ring under mild conditions.

Major Products Formed

Disulfides: : Formed by the oxidation of the thiol group.

Sulfonic Acids: : Formed by further oxidation of disulfides.

Thiolates: : Formed by reduction of the thiol group.

Substituted Triazoles: : Formed by nucleophilic addition or substitution reactions.

Scientific Research Applications

4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: has several scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound can be used in biological studies to investigate its interaction with various biomolecules and its potential as a bioactive compound.

Industry: : The compound can be used in the development of new materials and chemical processes, such as catalysts and sensors.

Mechanism of Action

The mechanism by which 4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The methoxyphenyl group can interact with various receptors and enzymes, influencing biological processes.

Comparison with Similar Compounds

Key Observations:

Substituent Position : The 4-methoxyphenyl group at position 5 is common in derivatives with anti-inflammatory and antimicrobial activities .

Electron-Donating Groups : Methoxy (-OCH₃) enhances solubility and hydrogen-bonding capacity, while ethoxy (-OC₂H₅) increases lipophilicity .

Schiff Base vs. Alkyl Groups : Schiff base derivatives (e.g., XIII) exhibit antimicrobial activity, whereas alkyl substituents (e.g., furan-2-ylmethyl) may improve metabolic stability .

Table 2: Reported Activities of Analogous Triazole-3-thiol Derivatives

Key Findings:

Anticancer Activity : Schiff base-metal complexes (e.g., pyridinyl derivatives) show moderate to significant cytotoxicity against cancer cell lines .

Antimicrobial Potential: Furyl and methoxyphenyl substituents correlate with broad-spectrum activity against Gram-positive bacteria and fungi .

Biological Activity

4-(Furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 537017-40-6) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, biological activities, and relevant research findings.

The molecular formula of the compound is C14H13N3O2S, with a molecular weight of 287.34 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In a study evaluating various triazole analogs against cancer cell lines, one analog demonstrated an EC50 value of 1.9 µM against M9 ENL1 cells, indicating potent cytotoxicity .

The mechanism by which triazoles exert their anticancer effects often involves the inhibition of specific signaling pathways. For example, some triazoles inhibit NF-κB signaling, a pathway crucial for cancer cell survival and proliferation . The introduction of various substituents on the phenyl moiety significantly affects the potency and selectivity of these compounds.

Anti-inflammatory Activity

Triazole derivatives have also been investigated for their anti-inflammatory properties. A related study highlighted that certain methoxy-substituted triazoles exhibited notable anti-inflammatory activity in various in vitro models . The presence of electron-donating groups like methoxy enhances the compound's ability to modulate inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Triazole Ring | Essential for anticancer activity |

| Furan Substituent | Enhances interaction with biological targets |

| Methoxy Group | Increases lipophilicity and bioavailability |

The SAR studies suggest that modifications on the phenyl ring significantly influence the compound's efficacy against cancer cells and its anti-inflammatory properties.

Case Studies

- Cytotoxicity Assay : A series of experiments were conducted to evaluate the cytotoxic effects of various triazole derivatives on different cancer cell lines. The results indicated that compounds with similar structures to this compound were effective in inhibiting cell growth with IC50 values ranging from 0.56 µM to 3.9 µM depending on the substituents used .

- Anti-inflammatory Evaluation : Another study focused on assessing the anti-inflammatory potential of methoxy-substituted triazoles using lipopolysaccharide (LPS) induced inflammation in macrophages. The results demonstrated a significant reduction in pro-inflammatory cytokines with certain derivatives showing up to 70% inhibition at optimal concentrations .

Q & A

Basic: What are the common synthetic routes for 4-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol?

Answer:

The synthesis typically involves cyclization of thiosemicarbazide precursors under basic conditions. A general method includes:

Formation of thiosemicarbazide : Reacting furan-2-carbaldehyde derivatives with substituted phenylhydrazines to form intermediates like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide .

Cyclization : Treating the intermediate with alkali (e.g., KOH) to induce cyclization into the triazole-thiol core .

Functionalization : Alkylation or sulfonation at the thiol group using reagents like chloroacetamides or Mannich bases .

Key Considerations : Solvent choice (e.g., ethanol/water mixtures) and reaction time (1–3 hours under reflux) significantly impact yield .

Basic: Which spectroscopic techniques are used for structural characterization?

Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions, with methoxyphenyl protons appearing as singlets (~δ 3.8 ppm) and furan protons as multiplet signals (δ 6.2–7.4 ppm) .

- IR Spectroscopy : The thiol (-SH) stretch (~2560 cm) and triazole C=N (1600–1650 cm) are diagnostic .

- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., triazole ring planarity and substituent orientations) .

Advanced: How to optimize the synthesis yield when alkylating the triazole-thiol scaffold?

Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group, improving alkylation efficiency .

- Base Selection : Use mild bases (e.g., KCO) to avoid side reactions; strong bases may deprotonate sensitive substituents .

- Stoichiometry : A 1:1 molar ratio of triazole-thiol to alkylating agent minimizes byproducts. Excess alkylating agent can lead to di-alkylation .

Advanced: How to resolve discrepancies in NMR data between experimental and computational models?

Answer:

- DFT Calculations : Perform geometry optimization at the B3LYP/6-31G(d) level to predict NMR chemical shifts. Compare with experimental data to identify outliers .

- Solvent Effects : Include solvent corrections (e.g., PCM model) in computations, as polar solvents like DMSO-d shift proton signals .

- Tautomerism Analysis : Investigate thione-thiol tautomerism computationally, as equilibrium populations affect spectral data .

Advanced: How to design derivatives for enhanced antimicrobial activity?

Answer:

- Mannich Bases : Introduce aminoalkyl groups via Mannich reactions to improve solubility and membrane penetration .

- Schiff Bases : Condense with aldehydes (e.g., salicylaldehyde) to form imine linkages, enhancing metal-chelation properties .

- Bioisosteric Replacement : Replace the methoxyphenyl group with electron-withdrawing substituents (e.g., -Cl) to modulate redox activity .

Basic: What biological activities have been reported for related triazole-thiol derivatives?

Answer:

- Antimicrobial Activity : Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli due to thiol-mediated disruption of bacterial membranes .

- Antioxidant Properties : Electron-donating groups (e.g., methoxy) enhance radical scavenging in DPPH assays .

Advanced: How do the furan and methoxyphenyl substituents influence electronic properties?

Answer:

- Furan Ring : Acts as an electron-rich heterocycle, increasing electron density at the triazole N2 position (DFT HOMO maps) .

- Methoxyphenyl Group : The -OCH group donates electrons via resonance, stabilizing the triazole ring and reducing electrophilicity at C5 .

- Synergistic Effects : Combined substituents create a push-pull electronic effect, enhancing reactivity in nucleophilic substitutions .

Data Contradiction Analysis

Example : Conflicting antimicrobial results may arise from:

Stereochemical Variations : Different alkylation patterns (e.g., S- vs. N-alkylation) alter bioavailability .

Assay Conditions : Varying pH in broth microdilution assays affects thiol protonation and activity .

Methodological Recommendations

- QC Measures : Validate synthetic intermediates via TLC and HRMS to ensure purity .

- Computational Validation : Cross-check experimental IR/NMR with DFT models to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.